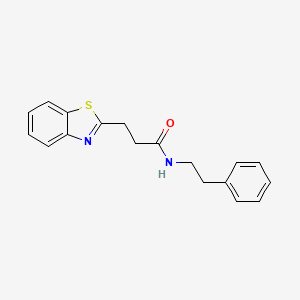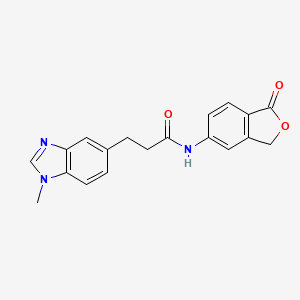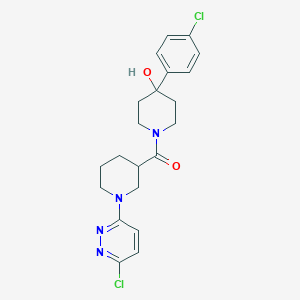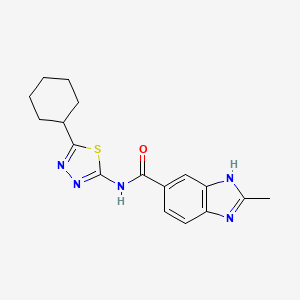![molecular formula C9H12N2O2S2 B15105018 N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea CAS No. 159582-44-2](/img/structure/B15105018.png)
N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea: is an organic compound characterized by the presence of a thiourea group attached to a 4-methylbenzenesulfonylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in a solvent like methanol or ethanol at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is used as a reagent in organic synthesis for the preparation of sulfonyl and thiourea derivatives. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]thiourea
- N-[(4-Methylbenzene-1-sulfonyl)ethyl]thiourea
- N-[(4-Methylbenzene-1-sulfonyl)propyl]thiourea
Comparison: N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable reagent in various applications.
Properties
CAS No. |
159582-44-2 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethylthiourea |
InChI |
InChI=1S/C9H12N2O2S2/c1-7-2-4-8(5-3-7)15(12,13)6-11-9(10)14/h2-5H,6H2,1H3,(H3,10,11,14) |
InChI Key |
RYMZNWRWGNTXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)

![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)


![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B15104984.png)
![4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15104993.png)
![N-(2-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15105003.png)
![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B15105004.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B15105011.png)
amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B15105014.png)
